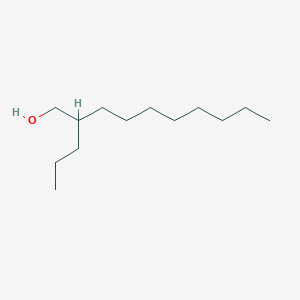

1-Decanol, 2-propyl-

Vue d'ensemble

Description

1-Decanol, 2-propyl- is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a propyl substituent at the second carbon. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Decanol, 2-propyl- can be synthesized through several methods. One common approach involves the hydrogenation of decanoic acid, which is found in modest quantities in coconut oil and palm kernel oil . Another method is the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis .

Industrial Production Methods

In industrial settings, 1-Decanol, 2-propyl- is often produced via the Ziegler process due to its efficiency and scalability. This method involves the use of triethylaluminum and ethylene to form higher linear alpha-olefins, which are then oxidized to form the corresponding alcohols .

Analyse Des Réactions Chimiques

Types of Reactions

1-Decanol, 2-propyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the alcohol to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: Aldehydes, carboxylic acids

Reduction: Alkanes

Substitution: Alkyl halides

Applications De Recherche Scientifique

Chemical and Biological Research

Solvent and Intermediate in Organic Synthesis

1-Decanol, 2-propyl- serves as a solvent in organic synthesis due to its ability to dissolve a variety of organic compounds. It is often employed in the preparation of various chemical intermediates, particularly in reactions requiring non-polar solvents. Its branched structure can enhance solubility and reactivity in certain reactions compared to straight-chain alcohols.

Biological Studies

Research has indicated that 1-decanol derivatives are used in toxicity assessments. For instance, studies on 2-alkyl-1-alkanols, including 1-decanol, have been conducted to evaluate their repeated-dose toxicity profiles. A case study highlighted that the NOAEL (No Observed Adverse Effect Level) for certain analogues was determined through rigorous testing, suggesting that similar evaluations could be extended to 1-decanol, 2-propyl- .

Toxicology Applications

Toxicity Assessments

A significant body of research has focused on the toxicological profiles of branched-chain alcohols like 1-decanol, 2-propyl-. In one study, the compound was part of a broader analysis involving repeated-dose toxicity testing on rodents. The findings indicated low systemic toxicity with NOAEL values established for related compounds, which could inform safety assessments for 1-decanol derivatives .

Case Study: Repeated-Dose Toxicity

In a comprehensive study evaluating various alkyl-alkanols, including 2-propyl-1-heptanol and others within the same category, researchers found that these compounds exhibited mild adverse effects at higher doses but generally maintained a profile consistent with low-grade toxicity. This research underscores the potential for using read-across approaches to predict the safety of similar compounds like 1-decanol, 2-propyl- .

Industrial Applications

Use in Manufacturing

The compound is utilized in the production of surfactants and emulsifiers due to its hydrophobic properties. These characteristics make it suitable for applications in personal care products, detergents, and coatings where emulsification is required.

VOCs Monitoring

In studies concerning volatile organic compounds (VOCs), 1-decanol, 2-propyl- has been identified among emissions from various materials used in manufacturing processes. Its presence indicates potential applications in monitoring and controlling VOC emissions during production .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Solvent for organic reactions; intermediate for various chemical processes |

| Toxicology | Evaluated for repeated-dose toxicity; NOAEL established for analogues |

| Industrial Manufacturing | Used in surfactants and emulsifiers; applications in personal care products |

| VOCs Monitoring | Identified in emissions from manufacturing processes |

Mécanisme D'action

The mechanism of action of 1-Decanol, 2-propyl- involves its interaction with cell membranes due to its amphiphilic properties. The hydroxyl group interacts with the hydrophilic regions, while the hydrophobic decane chain interacts with the lipid bilayer. This interaction can affect membrane fluidity and permeability, influencing various cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Decanol: Similar structure but without the propyl substituent.

1-Dodecanol: A longer chain alcohol with twelve carbon atoms.

1-Octanol: A shorter chain alcohol with eight carbon atoms.

Uniqueness

1-Decanol, 2-propyl- is unique due to the presence of the propyl substituent, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar alcohols and suitable for specific applications in various fields .

Activité Biologique

1-Decanol, 2-propyl- (also known as 2-propyl-1-decanol) is a branched-chain alcohol that has garnered interest in various fields, including pharmaceuticals and biochemistry. This article explores its biological activity, including antimicrobial properties, toxicity studies, and potential applications.

1-Decanol, 2-propyl- is characterized by its molecular formula and a molecular weight of approximately 198.34 g/mol. It is a colorless liquid at room temperature and has a distinctive odor. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that 1-decanol and its derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various aliphatic alcohols, including 1-decanol, against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis and death .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

This table summarizes the antimicrobial efficacy of 1-decanol against selected pathogens.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-decanol, particularly concerning skin irritation and systemic effects. In a notable study involving Sprague Dawley rats, it was observed that repeated exposure to a mixture containing 50% 1-decanol resulted in mild skin irritation and reduced body weight at higher doses. The no-observed-adverse-effect level (NOAEL) was determined to be around 150 mg/kg body weight per day .

| Dose (mg/kg/day) | Body Weight Change (%) | Irritation Score |

|---|---|---|

| 0 | 0 | 0 |

| 100 | -5 | 1 |

| 300 | -10 | 2 |

| 1000 | -15 | 4 |

The above table illustrates the relationship between dosage and observed effects in toxicity studies.

Industrial Applications

1-Decanol, particularly when synthesized through engineered microbial pathways such as the reverse β-oxidation (rBOX) process, shows promise for industrial applications. For instance, engineered strains of Escherichia coli have been developed to produce high yields of 1-decanol, achieving titers up to 10.05 g/L in bioreactor settings . This production method not only enhances yield but also minimizes toxic byproducts.

Phagocytic Activity

A study investigating the effect of aliphatic alcohols on immune function found that higher-chain alcohols like decanol could suppress monocyte phagocytosis in a concentration-dependent manner. This suppression may have implications for individuals consuming alcoholic beverages and their susceptibility to infections .

Propriétés

IUPAC Name |

2-propyldecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-6-7-8-9-11-13(12-14)10-4-2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVXPVLRPMHRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560285 | |

| Record name | 2-Propyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60671-35-4 | |

| Record name | 2-Propyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.